N-{2-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2,2-DIMETHYLPROPANAMIDE
Overview
Description
N-{2-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2,2-DIMETHYLPROPANAMIDE is a complex organic compound with a unique structure that includes a benzodiazole ring, an ethyl chain, and a dimethylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole ring. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The subsequent steps involve the introduction of the methoxyethyl group and the ethyl chain, followed by the attachment of the dimethylpropanamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2,2-DIMETHYLPROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyethyl group and the dimethylpropanamide moiety may also contribute to the compound’s overall biological activity by influencing its solubility, stability, and binding affinity.
Comparison with Similar Compounds
N-{2-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2,2-DIMETHYLPROPANAMIDE can be compared with other similar compounds, such as:
N-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-AMINE: This compound lacks the dimethylpropanamide group, which may result in different chemical and biological properties.
2-(1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL)ETHYL(METHYL)AMINE DIHYDROCHLORIDE: This compound has a similar structure but includes a methylamine group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-17(2,3)16(21)18-10-9-15-19-13-7-5-6-8-14(13)20(15)11-12-22-4/h5-8H,9-12H2,1-4H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDGRMBBCKNXLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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